(4Z,6e)-2,6-dimethyl-2,4,6-octatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z,6E)-2,6-dimethyl-2,4,6-octatriene is an organic compound characterized by its unique structure, which includes conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E)-2,6-dimethyl-2,4,6-octatriene can be achieved through several methods. One common approach involves the use of pericyclic reactions, such as the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and an alkene or alkyne . This method allows for the formation of the desired triene structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z,6E)-2,6-dimethyl-2,4,6-octatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triene into saturated or partially saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the compound.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(4Z,6E)-2,6-dimethyl-2,4,6-octatriene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (4Z,6E)-2,6-dimethyl-2,4,6-octatriene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4Z,6E)-4,6-Octadienal: This compound shares a similar structure but differs in functional groups.
(2E,4Z,6E)-2,4,6-Octatrienedial: Another related compound with a similar triene structure.
Uniqueness
(4Z,6E)-2,6-dimethyl-2,4,6-octatriene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
17202-19-6 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(4Z,6E)-2,6-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6-,10-5+ |
InChI Key |
GQVMHMFBVWSSPF-LTFLHPNNSA-N |
Isomeric SMILES |
C/C=C(\C)/C=C\C=C(C)C |
Canonical SMILES |
CC=C(C)C=CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.